2-(4-Chlorophenyl)-2-oxoethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate

Description

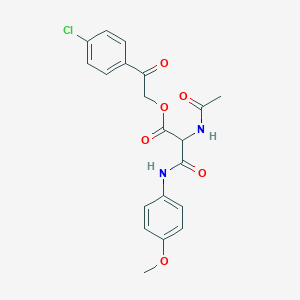

This compound is a structurally complex ester featuring:

- A 2-(4-chlorophenyl)-2-oxoethyl group at the ester oxygen.

- A 2-(acetylamino) substituent at the α-position of the propanoate backbone.

- A 3-(4-methoxyanilino)-3-oxo group at the β-position.

Properties

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-acetamido-3-(4-methoxyanilino)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O6/c1-12(24)22-18(19(26)23-15-7-9-16(28-2)10-8-15)20(27)29-11-17(25)13-3-5-14(21)6-4-13/h3-10,18H,11H2,1-2H3,(H,22,24)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVJPMJOAYXYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)OCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes functional groups such as chlorophenyl, acetylamino, and methoxyanilino moieties. These groups contribute to its reactivity and interaction with biological systems.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that phenacyl derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Huang et al. (1996) | HeLa | 12 | Caspase activation |

| Gandhi et al. (1995) | MCF-7 | 15 | Mitochondrial disruption |

| Ruzicka et al. (2002) | A549 | 10 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This action is believed to occur through the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The acetylamino group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.

- Receptor Binding : The chlorophenyl group can enhance binding affinity to various receptors, influencing cell signaling processes.

- Reactive Oxygen Species (ROS) Modulation : The compound may induce oxidative stress in cancer cells, promoting apoptosis through ROS generation .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

- Case Study 1 : In a study conducted on breast cancer cell lines, treatment with related compounds resulted in a significant decrease in cell viability and increased apoptosis rates.

- Case Study 2 : A model using mice with induced inflammation showed that administration of the compound led to a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate is a compound with significant potential in various scientific and pharmaceutical applications. This article explores its applications, focusing on medicinal chemistry, agricultural uses, and biological activity.

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival. For instance, its ability to inhibit certain enzymes or pathways critical for tumor growth has been documented in various case studies.

Antimicrobial Properties

Research has shown that derivatives of this compound possess antimicrobial activity. It has been suggested that the presence of the chlorophenyl moiety enhances the compound's ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth. This property could be harnessed for developing new antibiotics, especially against resistant strains.

Anti-inflammatory Effects

The compound's structural components indicate potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies have demonstrated that similar compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its efficacy against specific pests and pathogens can be explored further through targeted research. The compound's ability to disrupt biological processes in pests could lead to more effective pest control strategies with reduced environmental impact.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Ester Moiety

The target compound differs from analogs primarily in the substituents on the ester and propanoate groups. Key comparisons include:

Table 1: Structural and Functional Comparisons

Impact of Substituents on Physicochemical Properties

Electron-Withdrawing Groups (Cl, CF₃):

- Electron-Donating Groups (OCH₃): The 4-methoxyanilino group in the target compound likely improves solubility and hydrogen-bonding capacity, which could enhance bioavailability compared to purely chloro-substituted analogs .

Crystallographic and Computational Insights

Crystallography:

- Analogs like 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (Ref 34) exhibit dihedral angles of ~85° between aromatic rings, influencing molecular packing and melting points .

- DFT studies on Ref 34 reveal intramolecular hydrogen bonds stabilizing the structure, a feature likely shared with the target compound .

- Conformational Stability: Ethyl derivatives (e.g., CAS 866017-93-8) show syn-periplanar conformations across ester linkages, as seen in related propanoates .

Q & A

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.